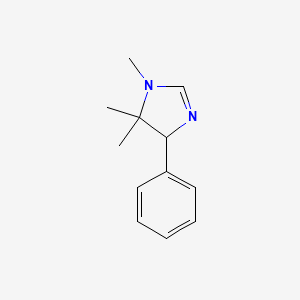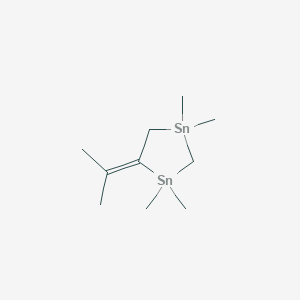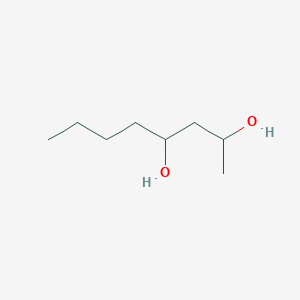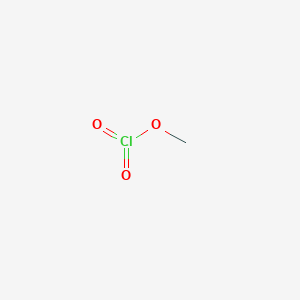![molecular formula C19H15BrN2O2 B14362174 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide CAS No. 90449-58-4](/img/structure/B14362174.png)
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridinyl group and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide typically involves the reaction of 6-bromopyridin-2-ol with N-(2-methylphenyl)benzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-Chloropyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- 3-[(6-Fluoropyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- 3-[(6-Iodopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
Uniqueness
Compared to its analogs, 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide exhibits unique reactivity due to the presence of the bromine atom. This makes it particularly useful in specific synthetic applications and research studies. Its distinct chemical properties also contribute to its potential biological activities, setting it apart from similar compounds.
Properties
| 90449-58-4 | |
Molecular Formula |
C19H15BrN2O2 |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)oxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C19H15BrN2O2/c1-13-6-2-3-9-16(13)21-19(23)14-7-4-8-15(12-14)24-18-11-5-10-17(20)22-18/h2-12H,1H3,(H,21,23) |
InChI Key |
APDDAIPCVCCMGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=NC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)




